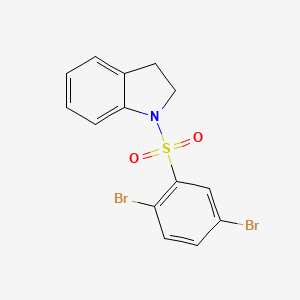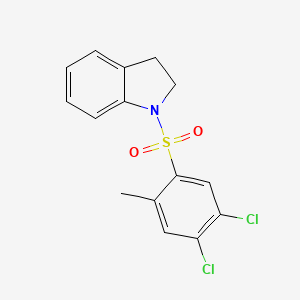
1,4-Dibromo-2-(indolinylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-2-(indolinylsulfonyl)benzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of two bromine atoms at the 1 and 4 positions of the benzene ring, and an indolinylsulfonyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2-(indolinylsulfonyl)benzene typically involves the bromination of a suitable precursor, such as 2-(indolinylsulfonyl)benzene. The reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst, such as iron or aluminum chloride, under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2-(indolinylsulfonyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
1,4-Dibromo-2-(indolinylsulfonyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Dibromo-2-(indolinylsulfonyl)benzene involves its interaction with molecular targets and pathways within a system. The bromine atoms and the indolinylsulfonyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact mechanism would depend on the specific context in which the compound is used, such as its role in a chemical reaction or its interaction with a biological target.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dibromo-2-(indolinylsulfonyl)benzene
- 1,3-Dibromo-2-(indolinylsulfonyl)benzene
- 1,4-Dibromo-2-fluorobenzene
Uniqueness
1,4-Dibromo-2-(indolinylsulfonyl)benzene is unique due to the specific positioning of the bromine atoms and the indolinylsulfonyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C14H11Br2NO2S |
|---|---|
Molecular Weight |
417.1 g/mol |
IUPAC Name |
1-(2,5-dibromophenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C14H11Br2NO2S/c15-11-5-6-12(16)14(9-11)20(18,19)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8H2 |
InChI Key |
WRSGANAQEKWDLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=C(C=CC(=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B12183729.png)
![4-butyl-7-methyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12183733.png)
![N-[3-(furan-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B12183739.png)
![N-(3-methoxypropyl)-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B12183748.png)

![N-{(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide](/img/structure/B12183758.png)
![(2-Methylcyclohexyl)[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B12183759.png)
![1-[4-(dimethylsulfamoyl)phenyl]-N-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12183760.png)
![N-(3-chloro-4-methoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B12183763.png)
![2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B12183772.png)
![1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylpyrazin-2(1H)-one](/img/structure/B12183774.png)
![N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-2-[4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B12183779.png)
![3-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12183780.png)
![[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl][4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12183790.png)
